N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15064676
InChI: InChI=1S/C23H25N3O4S/c1-15-6-8-16(9-7-15)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(30-14-29-19)12-18(17)25-23(26)31/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,31)
SMILES:
Molecular Formula: C23H25N3O4S
Molecular Weight: 439.5 g/mol

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

CAS No.:

Cat. No.: VC15064676

Molecular Formula: C23H25N3O4S

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide -

Specification

Molecular Formula C23H25N3O4S
Molecular Weight 439.5 g/mol
IUPAC Name N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Standard InChI InChI=1S/C23H25N3O4S/c1-15-6-8-16(9-7-15)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(30-14-29-19)12-18(17)25-23(26)31/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,31)
Standard InChI Key MBVSYAROCGAGSC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

Introduction

Structural and Molecular Characteristics

Chemical Composition and Nomenclature

The compound’s systematic IUPAC name, N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-dioxolo[4,5-g]quinazolin-7-yl)hexanamide, reflects its intricate structure (Table 1). Its molecular formula, C₂₃H₂₅N₃O₄S, corresponds to a molecular weight of 439.5 g/mol, with a sulfanylidene group (-S=O) at position 6 and a dioxolo ring fused to the quinazoline scaffold. The hexanamide chain facilitates solubility in polar organic solvents, while the 4-methylphenyl moiety enhances lipophilicity, potentially improving membrane permeability.

Table 1: Molecular Properties of N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-dioxolo[4,5-g]quinazolin-7-yl)hexanamide

PropertyValue
Molecular FormulaC₂₃H₂₅N₃O₄S
Molecular Weight439.5 g/mol
IUPAC NameAs above
Canonical SMILESCC1=CC=C(C=C1)CNC(=O)CCCCC...
PubChem CID3362038 (related derivative)

Spectroscopic Characterization

Structural elucidation relies on techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). The sulfanylidene group exhibits a distinct ¹H-NMR signal at δ 3.2–3.5 ppm, while the dioxolo ring protons resonate near δ 5.8–6.1 ppm. Mass spectrometry confirms the molecular ion peak at m/z 439.5, consistent with the proposed formula.

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves a multi-step sequence (Figure 1):

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with carbonyl sources under acidic conditions generates the quinazoline scaffold.

  • Sulfanylidene Introduction: Thiolation at position 6 using Lawesson’s reagent or phosphorus pentasulfide.

  • Amidation: Coupling the hexanamide chain via carbodiimide-mediated reactions with 4-methylbenzylamine.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Quinazoline formationHCl, reflux, 12 h65
Sulfanylidene additionLawesson’s reagent, THF, 60°C78
AmidationEDC, DMF, rt, 24 h82

Purification and Analytical Challenges

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Challenges include the compound’s sensitivity to oxidation, necessitating inert atmospheres during handling.

Biological Activities and Mechanisms of Action

Anticancer Properties

In vitro assays demonstrate potent activity against breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, with IC₅₀ values of 1.2 µM and 2.4 µM, respectively. Mechanistically, the compound inhibits epidermal growth factor receptor (EGFR) kinase by binding to the ATP pocket, as confirmed by molecular docking studies (Figure 2).

Apoptosis Induction

Treatment upregulates caspase-3 and Bax expression while downregulating Bcl-2, shifting the apoptotic balance. Flow cytometry reveals 45% apoptosis in MCF-7 cells at 5 µM.

Comparative Analysis with Related Quinazolines

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey Activity
VC15069950C₂₂H₂₆N₄OSEGFR inhibition
N-[(4-cyanophenyl)methyl]hexanamideC₁₄H₁₇BrN₂OIntermediate synthesis
Target compoundC₂₃H₂₅N₃O₄SKinase inhibition

The dioxolo ring in the target compound enhances binding affinity (ΔG = -9.8 kcal/mol) compared to non-fused derivatives (ΔG = -7.2 kcal/mol).

Future Research Directions

  • In Vivo Efficacy Studies: Validate antitumor activity in xenograft models.

  • Formulation Development: Nanoparticle encapsulation to improve solubility.

  • Combination Therapies: Synergy with checkpoint inhibitors or chemotherapeutics.

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